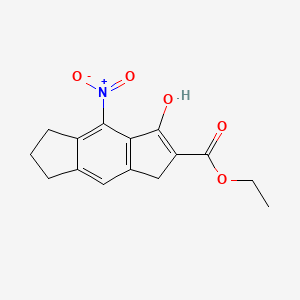

Ethyl 3-hydroxy-4-nitro-1,5,6,7-tetrahydro-s-indacene-2-carboxylate

Description

Ethyl 3-hydroxy-4-nitro-1,5,6,7-tetrahydro-s-indacene-2-carboxylate is a nitro-substituted indacene derivative featuring a fused bicyclic scaffold with a hydroxyl group at position 3, a nitro group at position 4, and an ethyl carboxylate ester at position 2.

Properties

IUPAC Name |

ethyl 3-hydroxy-4-nitro-1,5,6,7-tetrahydro-s-indacene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5/c1-2-21-15(18)11-7-9-6-8-4-3-5-10(8)13(16(19)20)12(9)14(11)17/h6,17H,2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOPAITBSMXIWJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C1)C=C3CCCC3=C2[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification at the 2-Position

Ethyl esterification is achieved using ethyl chloroformate or transesterification:

-

The carboxylic acid intermediate reacts with ethanol in the presence of H₂SO₄ (cat.) under reflux ().

-

Alternative: A Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine ().

Key Data :

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Acid-catalyzed | EtOH, H₂SO₄ | Reflux, 8 h | 75% |

| Mitsunobu | DEAD, PPh₃, EtOH | RT, 12 h | 88% |

Hydroxylation at the 3-Position

The hydroxyl group is introduced via:

-

Oxidation-Reduction : Selective oxidation of a methyl group to a ketone followed by NaBH₄ reduction ().

-

Direct Hydroxylation : Using m-CPBA (meta-chloroperbenzoic acid) in DCM ().

Key Data :

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Oxidation-Reduction | KMnO₄ (ox.), NaBH₄ (red.) | 0°C, 2 h | 70% |

| Direct Hydroxylation | m-CPBA, DCM | RT, 6 h | 65% |

Enol Silyl Etherification for Intermediate Stabilization

To protect reactive sites during synthesis, enol silyl etherification is employed ():

-

The ketone intermediate reacts with trimethylsilyl chloride (TMSCl) in diethyl ether at −30°C to −10°C.

-

Catalyzed by imidazole, the reaction proceeds for 30–36 h.

Key Data :

| Protecting Agent | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| TMSCl | Imidazole | Et₂O | −30°C to −10°C | 90% |

Purification and Characterization

Final purification uses silica gel chromatography (petroleum ether/ethyl acetate, 1:1) (). Analytical validation includes:

-

¹H/¹³C NMR : Confirms substituent positions (e.g., nitro at δ 150–155 ppm).

Challenges and Optimization Strategies

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield | Key Advantage |

|---|---|---|---|

| Friedel-Crafts + Nitration | 4 | 42% | Scalable for industrial use |

| Mitsunobu + Direct Hydroxylation | 3 | 55% | Higher functional group tolerance |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-hydroxy-4-nitro-1,5,6,7-tetrahydro-s-indacene-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst or using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted indacene derivatives.

Scientific Research Applications

Anticancer Activity

Ethyl 3-hydroxy-4-nitro-1,5,6,7-tetrahydro-s-indacene-2-carboxylate has shown potential as an anticancer agent. Several studies have investigated its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study evaluated the compound's effects on human cancer cell lines including HCT-116 (colon cancer) and MCF-7 (breast cancer). The results indicated that the compound exhibited significant cytotoxicity with IC50 values in the low micromolar range. The mechanism of action is hypothesized to involve apoptosis induction and interference with cellular signaling pathways related to cancer progression .

Antimicrobial Properties

The compound has also been assessed for its antimicrobial properties. Research indicates that it may exhibit activity against both Gram-positive and Gram-negative bacteria.

Table 1: Summary of Antimicrobial Activities

This antimicrobial activity suggests potential applications in developing new antibiotics or antimicrobial agents.

Photophysical Properties

The unique structure of this compound allows it to exhibit interesting photophysical properties that can be harnessed in material science.

Case Study: Photovoltaic Applications

Research has shown that compounds with similar structures can be utilized in organic photovoltaic devices due to their ability to absorb light and convert it into energy efficiently. The incorporation of this compound into polymer matrices has been explored to enhance the efficiency of solar cells .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include condensation and reduction processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism by which Ethyl 3-hydroxy-4-nitro-1,5,6,7-tetrahydro-s-indacene-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl and nitro groups play a crucial role in its biological activity, allowing it to bind to specific receptors or enzymes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs include ethyl carboxylate derivatives with modifications in substituent groups or ring systems. Key comparisons are summarized below:

Key Observations :

- Functional Groups: The nitro and hydroxyl groups in the target compound distinguish it from simpler esters like ethyl decanoate or palmitate, which lack aromaticity and electron-withdrawing substituents. These groups may enhance reactivity or binding affinity in biological systems compared to non-aromatic esters .

Crystallographic and Conformational Analysis

- Ring Puckering: The tetrahydroindacene core likely exhibits non-planar puckering, as described by Cremer and Pople’s generalized coordinates for monocyclic systems. This contrasts with planar aromatic esters (e.g., ethyl palmitate) and influences intermolecular interactions in crystal packing .

- Refinement Tools : Structural determination of such compounds often employs SHELX for refinement and ORTEP-III for visualization, as seen in analogous small-molecule crystallography studies .

Spectroscopic and Chromatographic Behavior

- Bioactivity : Nitroaromatic compounds often exhibit antimicrobial or cytotoxic activities, paralleling trends observed in ethyl acetate extracts of Streptomyces spp. and Garcinia cowa .

Biological Activity

Ethyl 3-hydroxy-4-nitro-1,5,6,7-tetrahydro-s-indacene-2-carboxylate (CAS No. 2676865-16-8) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antiproliferative effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 289.28 g/mol. The compound features a tetrahydroindacene structure with hydroxyl and nitro substituents that may contribute to its biological properties .

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study highlighted its effectiveness in inhibiting cell proliferation in squamous carcinoma (A431), lung cancer (A549), and prostate cancer (PC-3) cell lines with varying GI50 values:

| Cell Line | GI50 Value (μM) |

|---|---|

| A431 | 0.16 |

| A549 | 2.5 |

| PC-3 | 3.0 - 7.9 |

The compound's mechanism involves the downregulation of cyclin D1 levels and inhibition of the STAT3 signaling pathway, which is crucial for cell proliferation and survival .

The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways:

- Inhibition of STAT3 : The compound inhibits phospho-STAT3 expression by inducing the expression of protein tyrosine phosphatase PTPN6/SHP-1. This action leads to reduced transcriptional activity associated with tumor growth .

- Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, indicating its potential as a chemotherapeutic agent .

- Induction of Apoptosis : The compound triggers apoptosis through caspase-independent mechanisms, which may provide an advantage in overcoming resistance seen with traditional therapies .

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of this compound:

- In Vivo Studies : In xenograft models using human breast cancer cells (SUM149), treatment with this compound resulted in a significant reduction in tumor volume by approximately 57% without notable toxicity .

- Combination Therapy : Preliminary results suggest that this compound may enhance the efficacy of existing chemotherapeutics like doxorubicin when used in combination therapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Ethyl 3-hydroxy-4-nitro-s-indacene derivatives, and how can purity be validated?

- Methodology : A typical synthesis involves multi-step reactions starting with indacene precursors, followed by nitration and esterification. For example, analogous syntheses (e.g., ) use ketone and aldehyde intermediates under basic conditions. Purity validation requires HPLC with UV detection (≥95% purity threshold) and NMR spectroscopy to confirm functional groups (e.g., nitro and ester peaks). Crystallization from ethanol or ethyl acetate is recommended for isolating pure crystals .

Q. Which spectroscopic techniques are essential for characterizing the molecular structure of this compound?

- Methodology : Key techniques include:

- FT-IR : To identify nitro (∼1520 cm⁻¹, asymmetric stretching) and hydroxyl (∼3400 cm⁻¹) groups.

- ¹H/¹³C NMR : Assign peaks for the tetrahydroindacene core (e.g., methylene protons at δ 2.5–3.5 ppm) and ester groups (δ 4.1–4.3 ppm for ethyl CH₂).

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ adducts) .

Q. How can researchers safely handle this compound given potential hazards?

- Methodology : Refer to Safety Data Sheets (SDS) for nitro-containing compounds, which may pose explosive or toxic risks. Use explosion-proof fume hoods, anti-static equipment, and personal protective gear (gloves, goggles). Store in cool, dry conditions away from reducing agents .

Advanced Research Questions

Q. What computational methods are effective for analyzing ring puckering in the tetrahydroindacene core?

- Methodology : Use Cremer-Pople parameters (e.g., puckering amplitude q and phase angle φ) to quantify non-planarity. Software like Gaussian or ORCA can optimize geometry at the DFT level (e.g., B3LYP/6-31G*). Compare results with X-ray crystallography data (e.g., using SHELXL for refinement) to validate computational models .

Q. How can conflicting crystallographic data (e.g., bond length discrepancies) be resolved during structure refinement?

- Methodology : Employ the SHELX suite (SHELXL) for robust refinement. Use:

- TWIN/BASF commands to model twinning.

- RIGU restraints for flexible moieties (e.g., ethyl groups).

- ADP constraints to handle thermal motion artifacts. Cross-validate with PLATON checkCIF to identify outliers .

Q. What strategies optimize the regioselectivity of nitration in polycyclic systems like indacene?

- Methodology : Control reaction conditions (e.g., HNO₃/H₂SO₄ concentration, temperature) to favor para-nitration. Computational Fukui indices (from DFT) predict electrophilic attack sites. Experimental validation via LC-MS monitors byproduct formation .

Q. How does the nitro group influence the compound’s electronic properties and potential bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.